N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its heterocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Activity: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further biological studies.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Science: It may be incorporated into polymers to enhance their mechanical or thermal properties.
Future Directions
The future directions for research on “N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cholinestrases and lipoxygenase enzymes .
Mode of Action
It’s known that the compound interacts with its targets, possibly leading to inhibition or modulation of their activity .
Biochemical Pathways
Given its potential inhibitory effect on cholinestrases and lipoxygenase enzymes, it may impact pathways related to neurotransmission and inflammation .
Result of Action
coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps:
-
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate
- This intermediate can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
-
Amination
- The intermediate is then reacted with an appropriate amine to introduce the amino group.
-
Thioether Formation
- The amino intermediate is reacted with a thiol compound under basic conditions to form the thioether linkage.
-
Pyridazine Ring Formation
- The thioether intermediate is then cyclized with a suitable reagent to form the pyridazine ring.
-
Carboxamide Formation
- Finally, the pyridazine intermediate is reacted with thiophene-2-carboxylic acid or its derivatives to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions with catalysts like tetrabutylammonium bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)thiophene-2-carboxamide: Similar structure but lacks the pyridazine ring.
N-(6-(2-oxo-2-(thiophen-2-yl)ethyl)pyridazin-3-yl)thiophene-2-carboxamide: Similar structure but lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Uniqueness
Structural Complexity: The combination of the 2,3-dihydrobenzo[b][1,4]dioxin, pyridazine, and thiophene moieties makes this compound unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-17(20-12-3-4-13-14(10-12)27-8-7-26-13)11-29-18-6-5-16(22-23-18)21-19(25)15-2-1-9-28-15/h1-6,9-10H,7-8,11H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZFOCOSCJVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.